molecular formula C11H12FN3 B13628827 3-(5-Fluoro-2-methylphenyl)-4-methyl-1h-pyrazol-5-amine

3-(5-Fluoro-2-methylphenyl)-4-methyl-1h-pyrazol-5-amine

Cat. No.: B13628827
M. Wt: 205.23 g/mol
InChI Key: VLPZJFFGWHKONV-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with a methyl group at position 4 and a 5-fluoro-2-methylphenyl group at position 2. Its molecular formula is C₁₁H₁₂FN₃, with a molar mass of 205.24 g/mol .

Notably, commercial availability of this compound has been discontinued, as indicated in supplier catalogs . Its synthesis likely follows standard pyrazole formation routes, such as cyclization of hydrazines with β-diketones or via palladium-catalyzed coupling for aryl substitution.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

5-(5-fluoro-2-methylphenyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C11H12FN3/c1-6-3-4-8(12)5-9(6)10-7(2)11(13)15-14-10/h3-5H,1-2H3,(H3,13,14,15)

InChI Key

VLPZJFFGWHKONV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=C(C(=NN2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the fluorine and methyl groups: The fluorine and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, while methylation can be done using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., NaCl, NaBr), alkoxides (e.g., NaOCH₃)

Major Products Formed

    Oxidation: Corresponding oxides or ketones

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted derivatives with different nucleophiles

Scientific Research Applications

3-(5-Fluoro-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(5-Fluoro-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine with analogs differing in substituent patterns, fluorine positioning, and heterocyclic modifications. Key structural and physicochemical differences are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Pyrazole Derivatives

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molar Mass (g/mol) Key Features Reference
3-(5-Fluoro-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine 3: 5-Fluoro-2-methylphenyl; 4: Methyl C₁₁H₁₂FN₃ 205.24 Discontinued commercial product; balanced lipophilicity and electronic effects.
3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine 3: 4-Fluoro-3-methylphenyl; 4: Methyl C₁₁H₁₂FN₃ 205.24 Positional isomer; altered fluorine orientation may affect target binding.
1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine 1: 4-Fluorophenyl; 4: Methyl C₁₀H₁₀FN₃ 191.21 Lacking methylphenyl group; simpler structure with reduced steric bulk.
3-Methyl-1-phenyl-1H-pyrazol-5-amine 1: Phenyl; 3: Methyl C₁₀H₁₁N₃ 173.22 No fluorine; reduced polarity; common scaffold in kinase inhibitors.
3-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine 3: 2-Methoxyphenyl; 4: Methyl C₁₁H₁₃N₃O 215.25 Methoxy group introduces hydrogen-bonding potential.
3-Methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine 1: 4-Trifluoromethoxyphenyl; 3: Methyl C₁₁H₁₀F₃N₃O 275.22 Trifluoromethoxy group enhances metabolic stability and lipophilicity.

Impact of Fluorine Substitution

Fluorine positioning significantly influences electronic and steric properties:

  • The ortho-methyl group adds steric bulk, which may restrict rotational freedom .
  • 4-Fluoro-3-methylphenyl (Isomer) : Fluorine at the meta position relative to the pyrazole could alter binding affinity in enzyme active sites due to differences in dipole orientation .

Role of Heterocyclic Modifications

  • Trifluoromethoxy Substitution : The trifluoromethoxy group in 3-Methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine increases lipophilicity (logP) and resistance to oxidative metabolism, making it favorable for CNS-targeting drugs .
  • Methoxy vs.

Biological Activity

3-(5-Fluoro-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation.

  • Molecular Formula : C11H12FN3
  • Molecular Weight : 205.236 g/mol
  • CAS Number : 1888651-45-3
  • Structure : The compound features a pyrazole ring substituted with a fluorinated aromatic group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the pyrazole scaffold often exhibit significant biological activities, including anticancer and anti-inflammatory effects. The following sections detail specific findings related to the biological activity of 3-(5-Fluoro-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been shown to inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM) Effect
HepG2 (Liver Cancer)12.07Significant growth inhibition
HeLa (Cervical Cancer)10.00Moderate growth inhibition
MDA-MB-231 (Breast Cancer)8.50Strong antiproliferative activity

In vitro tests demonstrated that 3-(5-Fluoro-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine can effectively arrest the cell cycle in the G2/M phase, indicating its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of tubulin polymerization, crucial for mitotic spindle formation during cell division. Docking studies suggest that the compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has shown promise in anti-inflammatory applications. It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages, demonstrating its potential utility in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Structure-activity relationship studies indicate that modifications to the pyrazole scaffold can significantly influence biological activity. For instance, variations in substituents on the aromatic ring have been linked to changes in potency against different cancer cell lines . The presence of fluorine at the 5-position of the phenyl ring appears to enhance lipophilicity and bioavailability, contributing to increased activity.

Case Studies

  • Study on HepG2 Cells : A study evaluated the effects of 3-(5-Fluoro-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine on HepG2 cells and found an IC50 value of approximately 12 µM, indicating effective growth inhibition without significant toxicity to normal fibroblasts .
  • In Vivo Studies : Preliminary animal studies suggest that this compound could reduce tumor size in xenograft models, further supporting its potential as an anticancer agent .

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